4-(4-Ethylphenyl)cyclohexanone
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Overview
Description
4-(4-Ethylphenyl)cyclohexanone is an organic compound with the molecular formula C14H18O. It is a derivative of cyclohexanone, where a 4-ethylphenyl group is attached to the cyclohexanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylphenyl)cyclohexanone typically involves the Friedel-Crafts acylation reaction. This reaction uses cyclohexanone and 4-ethylbenzoyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
4-(4-Ethylphenyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit enzymes involved in inflammation, leading to its potential anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with similar chemical properties but lacks the 4-ethylphenyl group.
4-Phenylcyclohexanone: Similar structure but with a phenyl group instead of a 4-ethylphenyl group.
4-(4-Methylphenyl)cyclohexanone: Similar structure but with a 4-methylphenyl group instead of a 4-ethylphenyl group
Uniqueness
4-(4-Ethylphenyl)cyclohexanone is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H18O |
---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
4-(4-ethylphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H18O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-6,13H,2,7-10H2,1H3 |
InChI Key |
YKYBJXBDUVHLON-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CCC(=O)CC2 |
Origin of Product |
United States |
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